molecular formula C11H14O B7852498 (E)-5-phenylpent-4-en-1-ol CAS No. 37464-86-1

(E)-5-phenylpent-4-en-1-ol

Cat. No. B7852498
CAS RN: 37464-86-1
M. Wt: 162.23 g/mol
InChI Key: QBQBSEZWJAWWCT-WEVVVXLNSA-N
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Description

(E)-5-phenylpent-4-en-1-ol is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • (E)-5-phenylpent-4-en-1-ol is involved in tandem Prins and Friedel–Crafts cyclizations for the stereoselective synthesis of trans-fused hexahydro-1H-benzo[g]isochromene derivatives (Reddy et al., 2015).
  • This compound is used in organophosphorus compounds-catalyzed synthesis of 1-phenylpentane-1,4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones, highlighting its utility in high-selectivity chemical reactions (Qing Zhang et al., 2010).
  • It plays a crucial role in the efficient stereoselective synthesis of natural α-tocopherol (vitamin E), demonstrating its significance in synthesizing biologically relevant molecules (C. Fuganti & P. Grasselli, 1980).

Catalysis and Reaction Mechanisms

  • In the field of catalysis, this compound has been used in cobalt-catalyzed aerobic oxidation processes, providing insights into stereoselectivity and the effects of substrate configuration (Bárbara Menéndez Pérez & J. Hartung, 2009).
  • Its use in intramolecular meta photocycloaddition reactions showcases the role of steric and electronic effects in chemical transformations (H. Barentsen, A. Sieval, & J. Cornelisse, 1995).

Material Science and Organic Electronics

  • This compound derivatives have been utilized in the synthesis of cyclopentenofullerenes for organic photovoltaics, highlighting its potential in material science and renewable energy applications (An-Ju Wu et al., 2016).

properties

IUPAC Name

(E)-5-phenylpent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQBSEZWJAWWCT-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13159-16-5, 37464-86-1
Record name 5-Phenylpent-4-enyl-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013159165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Penten-1-ol, 5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037464861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

reacting a mixture of 1-hydroperoxy-5-phenyl-4-pentene as a hydroperoxypentene and a reducing substrate in the presence of a peroxidase in a solvent for the reaction to produce 1-hydroxy-5-phenyl-4-pentene as a hydroxypentene;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydroperoxypentene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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